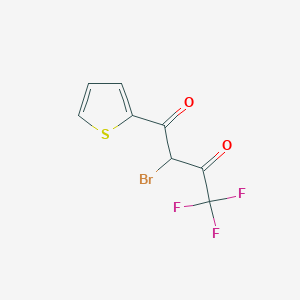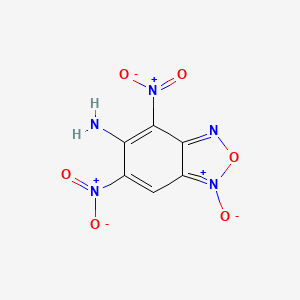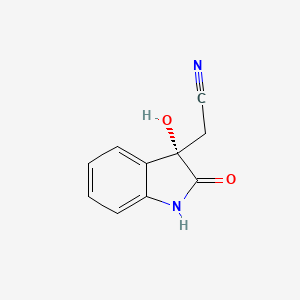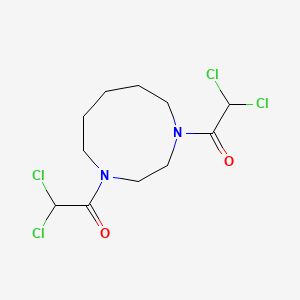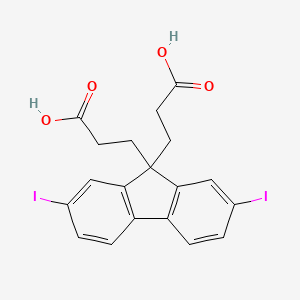
9H-Fluorene-9,9-dipropanoic acid, 2,7-diiodo-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9H-Fluorene-9,9-dipropanoic acid, 2,7-diiodo- is a chemical compound that belongs to the fluorene family Fluorene derivatives are known for their unique structural properties, which make them valuable in various scientific and industrial applications
Vorbereitungsmethoden
The synthesis of 9H-Fluorene-9,9-dipropanoic acid, 2,7-diiodo- typically involves multiple steps. One common method includes the iodination of fluorene derivatives. The reaction conditions often require the use of iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, to introduce iodine atoms at the desired positions on the fluorene ring. The resulting intermediate is then subjected to further reactions to introduce the dipropanoic acid groups.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods focus on maximizing yield and purity while minimizing costs and environmental impact.
Analyse Chemischer Reaktionen
9H-Fluorene-9,9-dipropanoic acid, 2,7-diiodo- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of dihydro derivatives.
Substitution: The iodine atoms in the compound make it susceptible to nucleophilic substitution reactions. Common reagents include sodium azide, which can replace iodine atoms with azide groups.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions with boronic acids, leading to the formation of biaryl compounds.
Wissenschaftliche Forschungsanwendungen
9H-Fluorene-9,9-dipropanoic acid, 2,7-diiodo- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound’s derivatives are studied for their potential biological activities, including anticancer and antimicrobial properties.
Medicine: Research is ongoing to explore its use in drug development and delivery systems.
Industry: The compound is used in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Wirkmechanismus
The mechanism of action of 9H-Fluorene-9,9-dipropanoic acid, 2,7-diiodo- depends on its specific application. In biological systems, its derivatives may interact with cellular targets, such as enzymes or receptors, leading to various biological effects. The presence of iodine atoms can enhance the compound’s ability to form halogen bonds, which can influence its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
9H-Fluorene-9,9-dipropanoic acid, 2,7-diiodo- can be compared with other fluorene derivatives, such as:
9,9-Dioctylfluorene-2,7-diboronic acid: This compound is used in the synthesis of conjugated polymers and has applications in organic electronics.
2,7-Dibromo-9,9-dimethyl-9H-fluorene: Known for its use in cross-coupling reactions, it serves as a precursor for various organic compounds.
2,7-Diiodo-9H-fluoren-9-ol: Similar to 9H-Fluorene-9,9-dipropanoic acid, 2,7-diiodo-, this compound is used in organic synthesis and material science.
Eigenschaften
| 137376-11-5 | |
Molekularformel |
C19H16I2O4 |
Molekulargewicht |
562.1 g/mol |
IUPAC-Name |
3-[9-(2-carboxyethyl)-2,7-diiodofluoren-9-yl]propanoic acid |
InChI |
InChI=1S/C19H16I2O4/c20-11-1-3-13-14-4-2-12(21)10-16(14)19(15(13)9-11,7-5-17(22)23)8-6-18(24)25/h1-4,9-10H,5-8H2,(H,22,23)(H,24,25) |
InChI-Schlüssel |
YPMXCDFLUKRRBN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1I)C(C3=C2C=CC(=C3)I)(CCC(=O)O)CCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



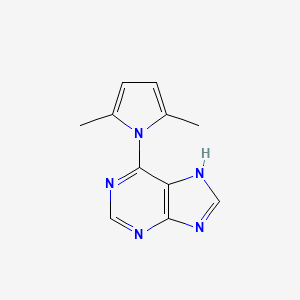
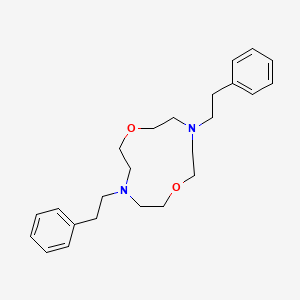

![4-Ethoxy-2-(1-ethoxycyclopropyl)-5,7-diphenylcyclopenta[b]pyran](/img/no-structure.png)
